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Compound of Interest

Compound Name: 10-Hydroxyneoline

Cat. No.: B15140807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for

the structural elucidation and analysis of 10-Hydroxyneoline, a diterpene alkaloid. The

principles and methodologies discussed are broadly applicable to the analysis of other

aconitine-type alkaloids, a class of natural products of significant interest in medicinal chemistry

and drug development.

Introduction to 10-Hydroxyneoline
10-Hydroxyneoline is a diterpene alkaloid isolated from Aconitum fukutomei[1]. Like other

members of the aconitine family, it possesses a complex molecular architecture that presents a

significant challenge for structural characterization. Spectroscopic methods, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy, are indispensable tools for the unambiguous identification and structural analysis

of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the complete chemical

structure of organic molecules in solution. A combination of one-dimensional (1D) and two-

dimensional (2D) NMR experiments is essential for the full assignment of proton (¹H) and

carbon-¹³ (¹³C) signals in 10-Hydroxyneoline.
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Expected ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and

stereochemistry of the hydrogen atoms in the molecule.

Proton Type
Typical Chemical

Shift (δ, ppm)
Multiplicity Notes

Methine Protons (CH) 1.5 - 4.5 d, t, q, m

Highly variable

depending on

substitution and

stereochemistry.

Methylene Protons

(CH₂)
1.0 - 3.0 d, dd, m

Often exhibit complex

splitting due to

diastereotopicity.

Methyl Protons (CH₃) 0.8 - 1.5 s, d, t
Typically appear as

sharp signals.

Protons on Carbons

Bearing Heteroatoms

(e.g., OCH, NCH)

3.0 - 5.0 m

Deshielded due to the

electronegativity of the

heteroatom.

Aromatic Protons (if

present)
7.0 - 8.5 m

Not expected in 10-

Hydroxyneoline's core

structure.

Aldehyde Proton 9.0 - 10.0 s
Characteristic

downfield shift.

Hydroxyl Protons

(OH)
Variable br s

Chemical shift is

concentration and

solvent dependent;

often exchanges with

D₂O.[2]

Expected ¹³C NMR Spectral Data
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The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical

environments.

Carbon Type
Typical Chemical Shift (δ,

ppm)
Notes

Methyl Carbons (CH₃) 10 - 30

Methylene Carbons (CH₂) 20 - 60

Methine Carbons (CH) 30 - 70

Quaternary Carbons (C) 30 - 80

Carbons Bearing Oxygen (C-

O)
60 - 90

Deshielded by the

electronegative oxygen atom.

Carbons Bearing Nitrogen (C-

N)
40 - 70

Carbonyl Carbons (C=O) 170 - 210 Characteristic downfield shift.

Experimental Protocol for NMR Analysis
A comprehensive suite of NMR experiments is necessary for the complete structural elucidation

of aconitine-type alkaloids.[3]

Sample Preparation: Dissolve 5-10 mg of purified 10-Hydroxyneoline in approximately 0.5

mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

1D NMR Acquisition:

¹H NMR: Acquire a standard proton spectrum to determine chemical shifts, coupling

constants, and integration values.

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique

carbon signals.
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DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and

DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Acquisition:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their

directly attached carbon atoms.[3]

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assembling the carbon

skeleton.[3]

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, providing insights into the relative stereochemistry of the molecule.[3]

Sample Preparation

NMR Analysis Data Interpretation

10-Hydroxyneoline (5-10 mg)
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1D NMR
(¹H, ¹³C, DEPT)

Acquisition 2D NMR
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Further Analysis
Structure Elucidation
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Click to download full resolution via product page

NMR Experimental Workflow

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition of 10-Hydroxyneoline.[3] Tandem mass spectrometry (MS/MS) provides valuable

information about the molecular structure through characteristic fragmentation patterns.

Expected Mass Spectrometry Data
Electrospray ionization (ESI) is a commonly used soft ionization technique for aconitine-type

alkaloids, typically forming the protonated molecule [M+H]⁺.

Ion m/z Notes

[M+H]⁺ 454.2748

Calculated for C₂₄H₄₀NO₇⁺.

HRMS provides high mass

accuracy for elemental

composition determination.

Characteristic Fragmentation Patterns
Tandem MS (MS/MS) experiments on the protonated molecule will reveal characteristic neutral

losses that are diagnostic for the aconitine skeleton and its substituents.

Neutral Loss Mass (Da) Fragment Lost

H₂O 18 Water (from hydroxyl groups)

CH₃OH 32
Methanol (from methoxy

groups)

CO 28 Carbon monoxide

C₂H₄O 44 Acetaldehyde

C₂H₅OH 46 Ethanol

Experimental Protocol for ESI-MS/MS Analysis
Sample Preparation: Prepare a dilute solution of the purified alkaloid (1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid

(0.1%) to facilitate protonation.[3]
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.[3]

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the

accurate mass of the protonated molecule [M+H]⁺.[3]

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to

generate a product ion spectrum, revealing the fragmentation pattern.

Sample Preparation

Mass Spectrometry Analysis Data Interpretation

10-Hydroxyneoline
(1-10 µg/mL)

Dilute Solution

Solvent + 0.1% Formic Acid

Electrospray Ionization (ESI)
Introduction Full Scan MS

(Determine [M+H]⁺)
Ionization Tandem MS (MS/MS)

(Fragmentation)
Ion Selection

Elemental Composition
Analysis

Fragmentation PatternAnalysis

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a

molecule. The absorption of IR radiation corresponds to the vibrational excitation of specific

covalent bonds.

Expected IR Absorption Data
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Functional Group
Characteristic Absorption

(cm⁻¹)
Appearance

O-H (hydroxyl) 3200 - 3600 Broad

C-H (alkane) 2850 - 3000 Sharp

C=O (carbonyl) 1700 - 1750 Strong, sharp

C-O (ether/alcohol) 1000 - 1300 Strong

C-N (amine) 1000 - 1350 Medium to strong

Experimental Protocol for IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press into a thin, transparent pellet.

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g.,

NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. The

spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹).

Sample Preparation

IR Spectroscopy Data Interpretation

10-Hydroxyneoline (Solid)

Mix & Press

KBr Powder

KBr Pellet IR Spectrometer
Acquisition Functional Group

Identification
Analysis

Click to download full resolution via product page

Infrared Spectroscopy Experimental Workflow
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Conclusion
The spectroscopic analysis of 10-Hydroxyneoline requires a multi-faceted approach,

integrating data from NMR, MS, and IR techniques. While NMR spectroscopy provides the

detailed carbon-hydrogen framework, MS offers crucial information on the molecular formula

and fragmentation, and IR spectroscopy confirms the presence of key functional groups. The

combined interpretation of these data allows for the complete and unambiguous structural

elucidation of this complex natural product, which is a critical step in its further investigation for

potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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